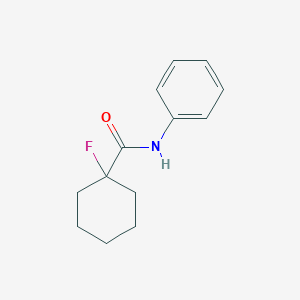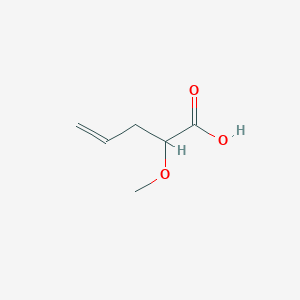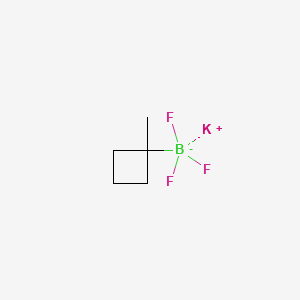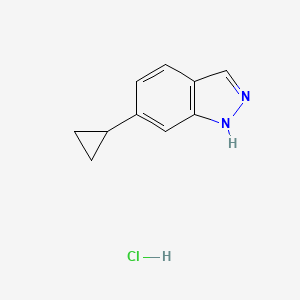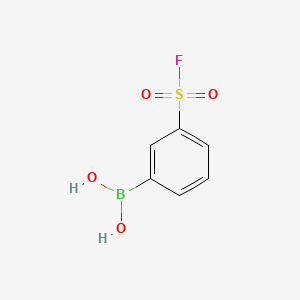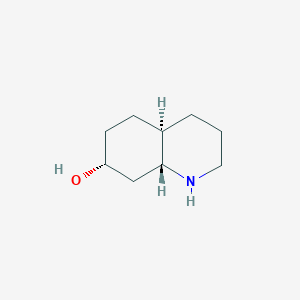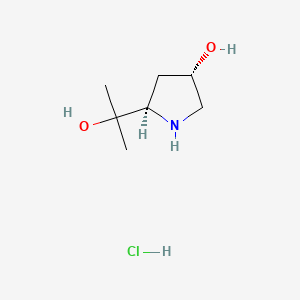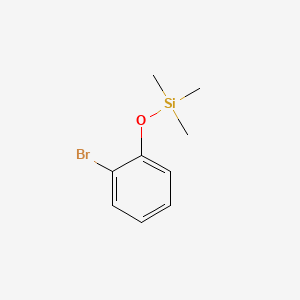
Silane, (2-bromophenoxy)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₃BrOSi. It is a derivative of phenol where the hydroxyl group is replaced by a trimethylsilyl group and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
(2-Bromophenoxy)trimethylsilane can be synthesized through the reaction of 2-bromophenol with hexamethyldisilazane in the presence of a catalyst. The reaction is typically carried out in tetrahydrofuran (THF) at elevated temperatures (around 70°C) for a few hours. The reaction mixture is then cooled, and the product is isolated through standard purification techniques .
Industrial Production Methods
In industrial settings, the production of (2-bromophenoxy)trimethylsilane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(2-Bromophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenoxytrimethylsilane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted phenoxytrimethylsilanes, phenolic derivatives, and reduced phenoxytrimethylsilane compounds.
科学的研究の応用
(2-Bromophenoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for phenols.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-bromophenoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the phenoxy group, allowing it to participate in substitution and addition reactions. The bromine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- (2-Chlorophenoxy)trimethylsilane
- (2-Fluorophenoxy)trimethylsilane
- (2-Iodophenoxy)trimethylsilane
Uniqueness
(2-Bromophenoxy)trimethylsilane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in substitution reactions, making (2-bromophenoxy)trimethylsilane a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C9H13BrOSi |
|---|---|
分子量 |
245.19 g/mol |
IUPAC名 |
(2-bromophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChIキー |
CUYIETHNIXZKOT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
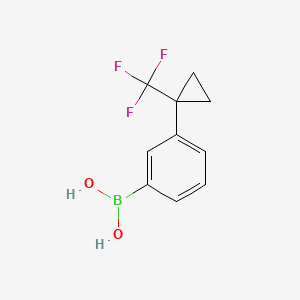
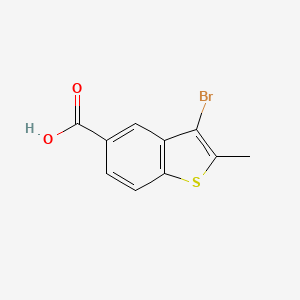

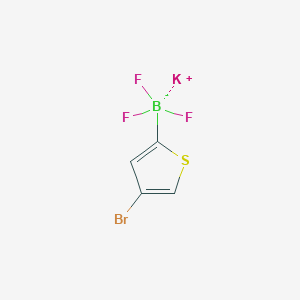
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
